![molecular formula C3H6F3N B1596645 2,2,2-trifluoro-N-methylethanamine CAS No. 2730-67-8](/img/structure/B1596645.png)
2,2,2-trifluoro-N-methylethanamine
Overview
Description
2,2,2-trifluoro-N-methylethanamine, also known as N-methyl-N-(2,2,2-trifluoroethyl)amine, is a chemical compound with the molecular formula C3H6F3N . It has a molecular weight of 113.08 g/mol .
Molecular Structure Analysis
The molecular structure of 2,2,2-trifluoro-N-methylethanamine consists of a central carbon atom bonded to a nitrogen atom and a trifluoroethyl group . The nitrogen atom is also bonded to a hydrogen atom, making it a primary amine .Physical And Chemical Properties Analysis
2,2,2-trifluoro-N-methylethanamine has a molecular weight of 113.08 g/mol and a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 113.04523368 g/mol . It has a topological polar surface area of 12 Ų .Scientific Research Applications
Organic Synthesis: Fluorinated Building Block
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex fluorinated molecules . The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the resulting compounds, such as volatility, hydrophobicity, and metabolic stability, which are crucial parameters in drug design and development.
Material Science: Surface Modification Agent
The compound’s ability to introduce fluorine-rich segments makes it useful in the field of material science, particularly for surface modification . Surfaces treated with fluorinated compounds exhibit reduced friction, lower surface energy, and increased resistance to solvents and corrosives. These properties are highly sought after in the creation of non-stick coatings and protective layers.
Catalysis: Ligand and Reagent in Asymmetric Synthesis
2,2,2-trifluoro-N-methylethanamine: can act as a ligand or reagent in asymmetric catalysis . Its steric and electronic properties can influence the outcome of catalytic reactions, enabling the selective synthesis of enantiomerically pure substances. This is particularly valuable in the pharmaceutical industry, where the chirality of a drug molecule can affect its efficacy and safety.
Analytical Chemistry: Derivatization Agent for Spectroscopy
In analytical chemistry, this compound is employed as a derivatization agent, particularly in spectroscopic analysis techniques such as NMR and mass spectrometry . It can help improve the detection and quantification of analytes by increasing their volatility or by introducing a detectable label.
properties
IUPAC Name |
2,2,2-trifluoro-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-7-2-3(4,5)6/h7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJNHZNHGUSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334309 | |
Record name | 2,2,2-trifluoro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2730-67-8 | |
Record name | 2,2,2-trifluoro-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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